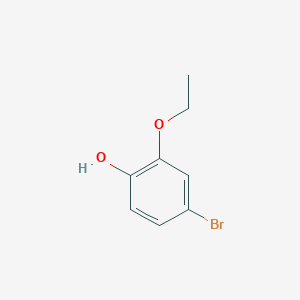

4-Bromo-2-ethoxyphenol

Description

Contextualization within Organic Chemistry Research

The study of substituted phenols is deeply embedded in the development of synthetic methodologies. wisdomlib.org The phenolic hydroxyl group, along with various substituents on the aromatic ring, dictates the molecule's electronic and steric properties, influencing its reactivity in fundamental organic reactions. libretexts.org Researchers continually explore novel and efficient ways to synthesize these compounds with precise control over the substitution pattern, as this regiochemistry is paramount to the properties and function of the final product. oregonstate.eduresearchgate.net The development of greener and more scalable synthetic protocols for substituted phenols is also a significant area of contemporary research. nih.gov

Overview of Halogenated and Alkoxy-Substituted Aromatic Compounds

Halogenated and alkoxy-substituted aromatic compounds are two major classes of substituted phenols that have garnered considerable attention. Halogens, through their inductive electron-withdrawing effect and resonance electron-donating effect, modulate the reactivity of the aromatic ring in electrophilic aromatic substitution reactions. libretexts.orgmasterorganicchemistry.commsu.edu The introduction of halogens onto an aromatic ring is a critical synthetic transformation. scienceforecastoa.com

Alkoxy groups, conversely, are strongly activating and ortho-, para-directing groups due to the resonance effect of the oxygen's lone pairs. libretexts.org The presence of both a halogen and an alkoxy group on a phenolic ring, as in 4-Bromo-2-ethoxyphenol, creates a unique electronic environment that can be exploited in various synthetic strategies. The interplay between the deactivating inductive effect of the halogen and the activating resonance effect of the alkoxy and hydroxyl groups presents interesting challenges and opportunities in synthetic design. asm.org

Research Trajectories for Phenolic Derivatives

Current research on phenolic derivatives is expanding into several key areas. There is a significant drive towards the development of more efficient and environmentally benign synthetic methods. nih.govmdpi.com This includes the use of novel catalysts and reaction conditions to achieve high yields and selectivity. nih.gov Furthermore, there is growing interest in the application of phenolic derivatives in materials science and medicinal chemistry. stratviewresearch.commordorintelligence.com Researchers are exploring the potential of these compounds in the development of new polymers, electronic materials, and as scaffolds for the synthesis of biologically active molecules. researchgate.net The unique structural and electronic properties of substituted phenols make them attractive candidates for the design of molecules with specific functions. marketresearchfuture.com

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-ethoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO2/c1-2-11-8-5-6(9)3-4-7(8)10/h3-5,10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHIRTCZQNMPCJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Bromo 2 Ethoxyphenol and Analogues

Direct Bromination Approaches

Direct bromination of a suitable phenolic precursor is a primary and efficient route to introduce a bromine atom onto the aromatic ring. The success of this approach hinges on controlling the regioselectivity of the halogenation reaction.

Regioselective Halogenation Techniques for Phenols

The hydroxyl and ethoxy groups of a precursor like 2-ethoxyphenol (B1204887) are ortho-, para-directing activators for electrophilic aromatic substitution. Without careful control, bromination can lead to a mixture of isomers. Regioselective halogenation techniques are therefore employed to selectively introduce the bromine atom at the desired position, which is para to the hydroxyl group in the case of 4-bromo-2-ethoxyphenol.

Several methods have been developed for the regioselective bromination of phenols. These often involve the use of specific brominating agents and reaction conditions. For instance, the use of N-bromosuccinimide (NBS) is a common strategy for selective bromination. nih.gov The reaction conditions, such as solvent and temperature, play a significant role in determining the product distribution. A practical and regioselective bromination of phenols has been developed using hydrobromic acid (HBr) in the presence of sulfoxides with sterically hindered substituents, which favors para-bromination. ccspublishing.org.cn

Another approach involves the in-situ generation of bromine. nih.gov This can be achieved through the oxidation of bromide ions. beilstein-journals.org The controlled release of the electrophile helps in achieving higher selectivity.

Catalytic Systems in Bromination of Phenols

Catalytic systems are instrumental in enhancing the efficiency and selectivity of bromination reactions. Various catalysts have been explored for the regioselective halogenation of phenols. beilstein-journals.orgnsf.govacs.org

Lewis acid catalysts can activate the brominating agent, making it more electrophilic and influencing the regiochemical outcome. For instance, a novel method for the halogenation of phenols has been developed using a Cu–Mn spinel oxide as a catalyst with N-halosuccinimide as the halogenating agent, showing high para-selectivity. acs.org

Furthermore, visible-light photoredox catalysis has emerged as a mild and efficient methodology for the bromination of phenols. nih.govbeilstein-journals.org In this system, a photoredox catalyst, such as Ru(bpy)3Cl2, facilitates the in-situ generation of bromine from a bromide source under visible light irradiation, leading to high chemical yield and regioselectivity. nih.govbeilstein-journals.org General base catalysis has also been observed in the bromination of phenols in aqueous solutions, where carboxylate anions can facilitate the deprotonation of the phenol (B47542) hydroxyl group concurrently with the electrophilic attack by bromine. cdnsciencepub.comcdnsciencepub.com

| Catalyst System | Brominating Agent | Key Features |

| Cu–Mn spinel oxide | N-Bromosuccinimide (NBS) | High para-selectivity, applicable to various phenols. acs.org |

| Visible-light photoredox (e.g., Ru(bpy)3Cl2) | In-situ generated Br2 from Br- | Mild conditions, high yields, and regioselectivity. nih.govbeilstein-journals.org |

| General Base (e.g., carboxylate anions) | Molecular Bromine (Br2) | Catalyzes bromine attack in aqueous solutions. cdnsciencepub.comcdnsciencepub.com |

Alkylation Strategies for Brominated Phenols

An alternative synthetic route to this compound involves the alkylation of a pre-brominated phenolic compound. This strategy separates the bromination and etherification steps, offering a different level of control over the final product.

Etherification of Brominated Phenolic Hydroxyl Groups

The etherification of the hydroxyl group of a brominated phenol, such as 4-bromophenol (B116583), is a common method to introduce the ethoxy group. The Williamson ether synthesis is a classic and widely used method for this transformation. This reaction involves the deprotonation of the phenol with a base to form a phenoxide ion, which then acts as a nucleophile to attack an ethyl halide (e.g., ethyl iodide or ethyl bromide) or another ethylating agent like diethyl sulfate. tdcommons.orgchemsrc.com

The choice of base and solvent is crucial for the success of the etherification. Strong bases like sodium hydroxide (B78521) or potassium carbonate are commonly used. The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetone. google.com Processes for the selective monoetherification of phenols have also been developed using alkyl carboxylates in the presence of a carboxylic acid salt. google.comgoogle.com

Multi-step Organic Synthesis Pathways

Multi-step synthesis provides a versatile approach to construct complex molecules like this compound from simpler, readily available starting materials. This allows for the sequential introduction of functional groups, providing a high degree of control over the final structure.

Precursor Compounds and Starting Materials

The synthesis of this compound can commence from various precursor compounds. A common starting material is 2-ethoxyphenol, which can be directly brominated. tdcommons.orgchemsrc.com Alternatively, the synthesis can start from 4-bromophenol, which is then ethoxylated.

More fundamental starting materials can also be employed. For instance, a multi-step synthesis could begin with a simple phenol or anisole. doubtnut.com A plausible synthetic route could involve the protection of the hydroxyl group of phenol, followed by bromination, introduction of the ethoxy group, and finally deprotection.

A specific example of a multi-step synthesis could start with 4-methoxyphenol. This could be brominated to introduce the bromine atom at the desired position. Subsequent steps would then be required to convert the methoxy (B1213986) group to a hydroxyl group, followed by etherification to introduce the ethoxy group.

| Precursor Compound | Synthetic Step | Reagents/Conditions |

| 2-Ethoxyphenol | Direct Bromination | NBS or Br2 with a catalyst |

| 4-Bromophenol | Etherification | Ethyl halide/sulfate with a base |

| Phenol | Multi-step Synthesis | Protection, bromination, etherification, deprotection |

| 4-Methoxyphenol | Multi-step Synthesis | Bromination, demethylation, etherification |

Sequential Reaction Sequences for Phenolic Scaffold Construction

The synthesis of the this compound scaffold is not commonly detailed as a final product but can be achieved through logical sequential reactions based on fundamental principles of aromatic chemistry. A primary route involves the regioselective electrophilic bromination of 2-ethoxyphenol. The hydroxyl (-OH) and ethoxy (-OC2H5) groups are both activating and ortho, para-directing. Since the ortho positions relative to the hydroxyl group are sterically more accessible than the position ortho to the bulky ethoxy group, and the para position relative to the hydroxyl group is open, bromination is expected to occur predominantly at this C4 position.

A typical synthetic sequence would be:

Starting Material : 2-Ethoxyphenol.

Bromination : Reaction with a brominating agent such as N-Bromosuccinimide (NBS) or bromine (Br2) in a suitable solvent. The use of a catalyst like Lanthanum(III) nitrate (B79036) hexahydrate or specific reaction conditions can enhance para-selectivity. researchgate.net For instance, the bromination of structurally similar phenols like 2-methylphenol and 2-methoxyphenol often yields the 4-bromo product with high selectivity. researchgate.netccspublishing.org.cnontosight.ai

This approach provides a direct and efficient method for constructing the target this compound core structure, which can then be used for further derivatization.

Derivatization from this compound

This compound serves as a key intermediate for the synthesis of a wide array of more complex molecules. The presence of three distinct functional sites—the phenolic hydroxyl group, the aryl bromide, and the activated aromatic ring—allows for selective modifications.

Synthesis of Schiff Base Derivatives

The synthesis of Schiff bases from this compound first requires the introduction of a formyl (-CHO) group onto the aromatic ring, typically at the ortho position to the hydroxyl group. This is accomplished through formylation reactions such as the Duff reaction or the Reimer-Tiemann reaction. wikipedia.orgquora.combyjus.com This formylation step converts this compound into the crucial intermediate, 5-bromo-3-ethoxy-2-hydroxybenzaldehyde (B3034633). iucr.orgguidechem.combiosynth.com

Once the aldehyde is formed, it can be readily condensed with various primary amines to yield Schiff base derivatives (imines). The general reaction involves refluxing the aldehyde and a chosen amine in an ethanol (B145695) solution. iucr.org This condensation has been successfully performed with a variety of substituted anilines to produce novel benzylamine (B48309) and Schiff base compounds. iucr.orgresearchgate.net

For example, the reaction of 5-bromo-3-ethoxy-2-hydroxybenzaldehyde with 2-methoxyaniline yields (E)-4-bromo-2-ethoxy-6-{[(2-methoxyphenyl)imino]methyl}phenol. iucr.org

Table 1: Examples of Schiff Base and Benzylamine Derivatives from 5-Bromo-3-ethoxy-2-hydroxybenzaldehyde

| Reactant Amine | Resulting Product Type | Product Name | Yield | Reference |

|---|---|---|---|---|

| 2-Methoxyaniline | Schiff Base | (E)-4-bromo-2-ethoxy-6-{[(2-methoxyphenyl)imino]methyl}phenol | 70% | iucr.org |

| Phenylamine | Benzylamine | 5-Bromo-3-ethoxy-2-hydroxy-N-(phenyl)benzylamine | 78% | researchgate.net |

| 2-Iodophenylamine | Benzylamine | 5-Bromo-3-ethoxy-2-hydroxy-N-(2-iodophenyl)benzylamine | 90% | researchgate.net |

\Note: Benzylamine derivatives are formed by subsequent reduction of the initially formed Schiff base with a reducing agent like sodium borohydride.* researchgate.net

Functionalization for Heterocyclic Scaffolds (e.g., Triazoles)

The phenolic scaffold of this compound is a suitable starting point for the construction of heterocyclic systems like 1,2,3-triazoles. While direct studies on the ethoxy compound are limited, a well-established multi-step sequence for the analogous 4-bromo-2-methoxyphenol (B1221611) can be applied. researchgate.net This "click" chemistry approach transforms the phenolic hydroxyl group into a side chain bearing an azide (B81097), which then undergoes a cycloaddition reaction.

The synthetic sequence is as follows:

Mitsunobu Reaction : The phenolic -OH group reacts with an alcohol (e.g., (S)-(-)-ethyl lactate) in the presence of reagents like triphenylphosphine (B44618) (PPh3) and diisopropylazodicarboxylate (B7806520) (DIAD) to form an ether linkage.

Reduction : The ester group on the newly introduced side chain is reduced to a primary alcohol using a reducing agent such as DIBAL-H.

Tosylation : The resulting alcohol is converted into a better leaving group by reacting it with tosyl chloride (TsCl).

Azidation : The tosyl group is displaced by an azide ion using sodium azide (NaN3).

1,3-Dipolar Cycloaddition : The terminal azide undergoes a copper(I)-catalyzed reaction with a terminal alkyne to form the 1H-1,2,3-triazole ring. researchgate.net

This sequence demonstrates how the phenolic oxygen can be used as an anchor to build complex heterocyclic structures, while leaving the bromine atom available for subsequent cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond in this compound is a prime site for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a powerful and widely used method to form carbon-carbon bonds by reacting an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. chemicalbook.com The triazole derivatives of the analogous 4-bromo-2-methoxyphenol have been successfully subjected to Suzuki-Miyaura coupling, where various arylboronic acids were coupled at the C4-bromo position to afford novel biaryl compounds in good yields. researchgate.net

The general mechanism involves three key steps:

Oxidative Addition : The Pd(0) catalyst inserts into the aryl-bromine bond.

Transmetallation : The organic group is transferred from the boronic acid to the palladium center.

Reductive Elimination : The two organic partners are eliminated from the palladium, forming the new C-C bond and regenerating the Pd(0) catalyst.

This reaction is highly versatile and allows for the introduction of a diverse range of aryl and heteroaryl substituents at the C4 position of the phenolic scaffold.

Beyond the Suzuki reaction, other palladium-catalyzed and related cross-coupling methods can be employed to further diversify the this compound core.

Buchwald-Hartwig Amination : This reaction allows for the formation of carbon-nitrogen bonds by coupling aryl halides with primary or secondary amines. chemeurope.comwikipedia.org This would be a direct method to introduce substituted amino groups at the C4 position, a valuable transformation in medicinal chemistry. The reaction typically uses a palladium catalyst with specialized phosphine (B1218219) ligands and a strong base. wikipedia.orgorganic-chemistry.org

Sonogashira Coupling : This reaction forms a C-C bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org Applying this to this compound would yield 4-alkynyl-2-ethoxyphenol derivatives, which are versatile intermediates for further synthesis, including the formation of heterocycles.

Ullmann Condensation : A classical copper-catalyzed reaction, the Ullmann condensation can be used to form carbon-oxygen or carbon-nitrogen bonds. organic-chemistry.orgumass.edu This provides an alternative to the Buchwald-Hartwig reaction for synthesizing aryl ethers or aryl amines from this compound. researchgate.netgatech.edu

These varied cross-coupling strategies highlight the immense synthetic potential of this compound as a building block for creating a broad spectrum of functionalized aromatic compounds.

Oxidation Reactions

Oxidation reactions are a cornerstone in the synthesis and functionalization of phenolic compounds. While direct oxidation to form this compound is not extensively documented in readily available literature, studies on its analogues, particularly 4-bromo-2-methoxyphenol (4-bromoguaiacol), provide significant insights. These reactions often involve the transformation of the phenol into other reactive intermediates or the introduction of further oxygen-containing functionalities.

One notable application involves the oxidation of 4-bromoguaiacol using iodosobenzene (B1197198) diacetate in the presence of methanol, which results in the formation of a bromocyclohexa-2,4-dienone in high yield. chemicalbook.com This intermediate is then susceptible to further transformations, such as epoxidation. chemicalbook.com The presence of the bromine atom at the para-position is noted to reduce the tendency for dimerization of the resulting quinone-like structure. chemicalbook.com

Furthermore, the oxidation of substituted phenols is a key step in creating complex molecules. For instance, the phenol group can be oxidized to a quinone. The oxidation of various para-substituted 2,6-di-tert-butylphenols has been studied to understand the mechanisms of hydrogen atom abstraction by cupric-superoxo complexes, yielding benzoquinones. nih.govacs.org

The direct hydroxylation of activated aromatic compounds, such as those with methoxy substituents, can be achieved using peracids. This electrophilic substitution reaction typically introduces a hydroxyl group at a position activated by the existing substituents. acs.org For example, the oxidation of 1,3-dimethoxy-2-methylbenzene with a peracid yields 2,4-dimethoxy-3-methylphenol. acs.org This highlights a potential, though not directly cited, pathway for synthesizing polysubstituted phenols through controlled oxidation.

The table below summarizes findings on the oxidation of analogues of this compound.

| Starting Material | Oxidizing Agent | Solvent/Conditions | Product | Yield | Reference |

| 4-Bromoguaiacol | Iodosobenzene diacetate | Methanol | Bromocyclohexa-2,4-dienone | Excellent | chemicalbook.com |

| p-Substituted 2,6-di-tert-butylphenols | [(DMM-tmpa)CuII(O2•–)]+ | - | 2,6-di-tert-butyl-1,4-benzoquinone | Up to 50% | nih.govacs.org |

| 1,3-Dimethoxy-2-methylbenzene | Peracid | Acetic acid, 75-80°C | 2,4-dimethoxy-3-methylphenol | 65% | acs.org |

Cyclization Reactions

Cyclization reactions involving phenolic precursors are fundamental in synthesizing heterocyclic compounds fused to a benzene (B151609) ring. For analogues of this compound, these reactions can lead to the formation of benzofurans, chromenes, and other complex polycyclic systems.

A prominent example is the dehydrocyclization of ortho-substituted phenols to form aromatic furans (benzofurans). google.com This process involves heating a phenol substituted at the ortho position with a radical containing at least two carbon atoms. The reaction is conducted at high temperatures in the presence of a sulfur-containing substance (like hydrogen sulfide) and a sulfur-resistant dehydrocyclization catalyst. google.com This method provides a direct route to constructing the furan (B31954) ring fused to the phenolic benzene ring.

Oxidative cyclization mediated by hypervalent iodine reagents is another powerful strategy. mdpi.com This method is used for synthesizing complex polycyclic compounds from phenol and phenol ether derivatives. The aromatic ring is activated by the hypervalent iodine reagent, which is followed by an intramolecular nucleophilic attack from a side-chain, often at the para-position. mdpi.com However, the scope can be extended to cyclization at the ortho-position. mdpi.com The use of fluorinated alcohols like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) as a solvent and phenyliodine diacetate (PIDA) as the oxidant has been shown to improve yields significantly. mdpi.com

Tandem cyclization reactions have been employed in the synthesis of galanthamine (B1674398) analogues. mdpi.comnih.gov These syntheses often start with complex substituted phenols, such as 4-bromo-5-[2-(4-hydroxybenzyl)benzyl]-2-methoxyphenol, which undergo oxidative tandem cyclization to form the intricate carbocyclic structure of the target analogues. mdpi.comnih.gov

The table below details various cyclization reactions used in the synthesis of analogues.

| Reactant(s) | Reagent/Catalyst | Conditions | Product Type | Yield | Reference |

| o-Ethylphenol | H2S, Sulfided nickel-tungsten | 575-625 °C | 2,3-Benzofuran | High | google.com |

| Aminoethyl-substituted phenol | Phenyliodine diacetate (PIDA) | 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), 0.025 M | Spiro-cyclized product | Up to 70% | mdpi.com |

| 4-Bromo-5-[2-(4-hydroxybenzyl)benzyl]-2-methoxyphenol | Oxidative tandem cyclization protocol | - | Galanthamine analogue | - | mdpi.comnih.gov |

| 1-Naphthol, Cinnamaldehyde | o-Phenylenediamine (catalyst) | Dichloromethane, room temp. | 2-Phenyl-2H-benzo[h]chromene | 56% | mdpi.com |

Advanced Spectroscopic and Structural Elucidation of 4 Bromo 2 Ethoxyphenol and Its Derivatives

X-Ray Diffraction Crystallography

Single Crystal X-Ray Diffraction Analysis

Single crystal X-ray diffraction (SCXRD) is the gold standard for molecular structure determination. anton-paar.com For derivatives of 4-bromo-2-ethoxyphenol, such as the Schiff base compound (E)-4-bromo-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol, this technique has been successfully employed to elucidate its solid-state structure. researchgate.net The analysis of the diffraction pattern produced when a single crystal is irradiated with X-rays allows for the creation of an electron density map, from which the atomic positions can be accurately determined. springernature.comlibretexts.org

For instance, the crystal structure of (E)-4-bromo-2-((3-chlorophenylimino)methyl)-6-ethoxyphenol was determined to crystallize in the monoclinic P21/c space group. researchgate.net Similarly, the crystal structure of 4-Bromo-2-(2,5-dichloro-phenylimino)-phenol was solved and refined using data collected on a four-circle CCD diffractometer. doi.org These analyses provide fundamental data that underpins our understanding of the compound's chemical and physical properties.

Table 1: Crystallographic Data for a Derivative of this compound

| Parameter | (E)-4-bromo-2-((3-chlorophenylimino)methyl)-6-ethoxyphenol researchgate.net |

|---|---|

| Chemical Formula | C₁₅H₁₃BrClNO₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

Determination of Molecular Geometry and Conformation

The data obtained from single crystal XRD allows for the precise determination of molecular geometry, including bond lengths and angles. researchgate.net For example, in (E)-4-bromo-2-[(4-ethylphenyl)iminomethyl]phenol, a derivative, the N=C and N—C bond lengths were found to be 1.264 (10) Å and 1.417 (10) Å, respectively. researchgate.net The Br—C and C—O bond lengths were determined to be 1.878 (9) Å and 1.371 (12) Å, respectively. researchgate.net

Table 2: Selected Bond Lengths for a this compound Derivative

| Bond | Length (Å) researchgate.net |

|---|---|

| N=C | 1.264 (10) |

| N—C | 1.417 (10) |

| Br—C | 1.878 (9) |

| C—O | 1.371 (12) |

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

Beyond the individual molecule, XRD reveals how molecules are arranged in the crystal lattice, a phenomenon known as crystal packing. rsc.orgresearchgate.net This packing is governed by a variety of intermolecular interactions. rsc.org In the crystal structure of (E)-4-bromo-2-((3-chlorophenylimino)methyl)-6-ethoxyphenol, molecules are held together by weak C—H⋯O, π–π, and C—H⋯π interactions. researchgate.net

Hydrogen bonding is a particularly significant interaction that often dictates the supramolecular assembly. mdpi.com In addition to the common intramolecular O—H···N hydrogen bond, intermolecular hydrogen bonds can also be present. nih.govmdpi.com For instance, the crystal structure of 4-bromo-2-{(E)-3-[1-(hydroxy-imino)eth-yl]phenyl-imino-meth-yl}phenol is stabilized by intermolecular O—H⋯N hydrogen bonds. nih.gov Furthermore, π–π stacking interactions, where the aromatic rings of adjacent molecules overlap, are another common feature in the packing of these compounds. nih.gov

Hirshfeld Surface Analysis and Fingerprint Plots

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. nih.govmdpi.com The Hirshfeld surface is generated based on the electron distribution of a molecule in a crystal, providing a unique picture of its shape and interactions. researchgate.netnih.gov

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is a key technique for identifying functional groups and probing the vibrational modes of a molecule. tandfonline.comresearchgate.net

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of a compound provides a characteristic pattern of absorption bands, each corresponding to a specific molecular vibration. For derivatives of this compound, FT-IR spectroscopy is used for characterization and to confirm the presence of key functional groups. researchgate.netresearchgate.net

In the FT-IR spectrum of 4-[4-(bromo-phenylimino)-methyl]-2-ethoxy phenol (B47542), the O—H stretching vibration is observed at 3266 cm⁻¹, indicating the presence of hydrogen bonding. tandfonline.com The strong band at 1611.5 cm⁻¹ in the spectrum of 4-Bromo-2-(2,5-dichloro-phenylimino)-phenol is assigned to the C=N stretching vibration. doi.org The presence of a broad absorption band in the 2000-3000 cm⁻¹ region can be attributed to the O-H stretching frequency, broadened by strong intramolecular O-H...N hydrogen bonding. researchgate.net These spectral features provide valuable information that complements the data obtained from X-ray diffraction.

Table 3: Characteristic FT-IR Absorption Bands for Derivatives of this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| O—H | Stretching (H-bonded) | 3266 | tandfonline.com |

| C=N | Stretching | 1611.5 | doi.org |

| C—O | Stretching | 1255 | researchgate.net |

Fourier Transform Raman (FT-Raman) Spectroscopy

Experimental FT-Raman spectra for this compound are not readily found in the reviewed scientific literature. However, a theoretical analysis based on similar substituted phenols allows for the prediction of its key vibrational modes. The FT-Raman spectrum would be complementary to the infrared spectrum, with the intensity of the bands depending on the change in polarizability of the molecule during vibration.

Key expected vibrational bands for this compound would include:

O-H Vibrations: The hydroxyl group's stretching vibration is expected in the region of 3600-3400 cm⁻¹. The in-plane bending of the O-H group would likely appear around 1200-1350 cm⁻¹.

C-H Vibrations: Aromatic C-H stretching vibrations are anticipated in the 3100-3000 cm⁻¹ range. The C-H stretching of the ethoxy group would be observed in the 2980-2850 cm⁻¹ region.

C-O Vibrations: The C-O stretching of the ether linkage (Ar-O-C) is expected to produce a strong band in the 1270-1230 cm⁻¹ range, while the phenolic C-O stretch would appear around 1260-1180 cm⁻¹.

C-Br Vibration: The C-Br stretching vibration is typically observed in the 600-500 cm⁻¹ region of the Raman spectrum.

Aromatic Ring Vibrations: The C=C stretching vibrations of the benzene (B151609) ring would give rise to characteristic bands in the 1600-1450 cm⁻¹ region. Ring breathing modes are also expected at lower frequencies.

The following table outlines the predicted FT-Raman vibrational frequencies for this compound based on the analysis of similar substituted phenols.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| O-H Stretch | 3600-3400 |

| Aromatic C-H Stretch | 3100-3000 |

| Aliphatic C-H Stretch (ethoxy) | 2980-2850 |

| C=C Aromatic Ring Stretch | 1600-1450 |

| O-H In-plane Bend | 1200-1350 |

| C-O Ether Stretch | 1270-1230 |

| C-O Phenolic Stretch | 1260-1180 |

| C-Br Stretch | 600-500 |

Vibrational Assignments via Total Energy Distribution (TED) Analysis

A definitive vibrational assignment for this compound would be achieved through a Total Energy Distribution (TED) analysis, which is a computational method used to determine the contribution of each internal coordinate to the normal vibrational modes of a molecule. As no specific experimental or computational studies featuring a TED analysis for this compound were found, this section outlines the expected outcomes based on analyses of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

While an experimental ¹H NMR spectrum for this compound is not available in the surveyed literature, its expected chemical shifts and coupling patterns can be predicted based on the analysis of analogous compounds such as 4-bromo-2-methoxyphenol (B1221611) and 4-ethoxyphenol.

The predicted ¹H NMR spectrum would exhibit signals corresponding to the aromatic protons, the ethoxy group protons, and the phenolic hydroxyl proton.

Aromatic Protons: The three protons on the benzene ring would appear as distinct signals due to their different electronic environments. The proton at C3 would likely be a doublet, coupled to the proton at C5. The proton at C5 would appear as a doublet of doublets, coupled to the protons at C3 and C6. The proton at C6 would be a doublet, coupled to the proton at C5.

Ethoxy Group Protons: The ethoxy group would show a triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (CH₂), characteristic of an ethyl group with spin-spin coupling.

Phenolic Proton: The hydroxyl proton (OH) would typically appear as a broad singlet, and its chemical shift can be concentration and solvent dependent.

The following table provides the predicted ¹H NMR chemical shifts for this compound.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -OH | ~5.0-6.0 | br s | - |

| Ar-H (position 3) | ~6.9 | d | ~2.5 |

| Ar-H (position 5) | ~6.8 | dd | ~8.5, 2.5 |

| Ar-H (position 6) | ~6.7 | d | ~8.5 |

| -OCH₂CH₃ | ~4.0 | q | ~7.0 |

| -OCH₂CH₃ | ~1.4 | t | ~7.0 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum is expected to show eight distinct signals, corresponding to the six carbons of the benzene ring and the two carbons of the ethoxy group. The carbon attached to the bromine atom (C4) would be significantly influenced by the halogen's electronegativity and heavy atom effect. The carbons attached to the oxygen atoms (C1 and C2) would be shifted downfield.

The predicted ¹³C NMR chemical shifts for this compound are presented in the table below.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C1 (-OH) | ~145 |

| C2 (-OEt) | ~148 |

| C3 | ~116 |

| C4 (-Br) | ~113 |

| C5 | ~124 |

| C6 | ~115 |

| -OCH₂CH₃ | ~65 |

| -OCH₂CH₃ | ~15 |

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy

Specific experimental UV-Vis spectroscopic data for this compound is not prevalent in the reviewed literature. Nevertheless, the electronic absorption properties can be inferred from the behavior of similar aromatic compounds. The UV-Vis spectrum is expected to be characterized by absorption bands arising from π → π* electronic transitions within the substituted benzene ring.

The presence of the hydroxyl, ethoxy, and bromo substituents on the phenol ring will influence the position and intensity of the absorption maxima (λmax). The lone pairs on the oxygen and bromine atoms can participate in resonance with the aromatic π-system, acting as auxochromes. This typically results in a bathochromic (red) shift of the absorption bands compared to unsubstituted benzene.

It is anticipated that this compound would exhibit two main absorption bands in the ultraviolet region, characteristic of substituted phenols. The primary absorption band (E-band) would likely appear at a shorter wavelength, while the secondary absorption band (B-band) would be observed at a longer wavelength. The solvent used for the analysis can also influence the λmax values due to solvatochromic effects.

| Type of Transition | Predicted λmax Range (nm) |

| π → π* (Primary, E-band) | ~220-240 |

| π → π* (Secondary, B-band) | ~280-300 |

Photoluminescence Properties

The investigation of the photoluminescence properties of this compound and its derivatives, particularly Schiff base compounds, reveals insights into their electronic structure and potential for applications in materials science. While detailed photoluminescence data for this compound itself is not extensively documented in publicly available literature, the study of its derivatives provides a valuable framework for understanding the luminescent behavior of this class of compounds.

Research has shown that Schiff bases derived from brominated phenols can exhibit significant fluorescence, often influenced by factors such as solvent polarity and the nature of substituents on the aromatic rings. These derivatives are of interest for their potential use as organic light-emitting diode (OLED) materials and fluorescent probes.

A notable area of investigation is the solvatochromic behavior of these compounds, where the emission wavelength shifts in response to the polarity of the solvent. This phenomenon is often attributed to intramolecular charge transfer (ICT) from an electron-donating portion of the molecule to an electron-accepting portion. The ethoxy group in this compound derivatives can act as an electron-donating group, influencing the ICT process and, consequently, the photoluminescence characteristics.

For instance, studies on related Schiff base compounds have demonstrated that in non-polar solvents, the molecules may exhibit a locally excited (LE) state emission, while in polar solvents, a charge-separated ICT state is stabilized, leading to a red-shifted emission. The presence of the bromine atom can also influence the photophysical properties through the heavy-atom effect, which can enhance intersystem crossing and potentially lead to phosphorescence, although fluorescence is more commonly reported for these types of molecules.

The following tables summarize key photoluminescence data for representative derivatives of brominated phenols, illustrating the range of emission and excitation wavelengths observed.

Table 1: Photoluminescence Data for Selected Brominated Phenol Derivatives

| Compound | Solvent | Excitation Wavelength (λex) (nm) | Emission Wavelength (λem) (nm) |

| Schiff Base of 5-bromosalicylaldehyde (B98134) and 4-ethylaniline | Acetonitrile | Not specified | Not specified |

| 2-[(E)-[(4-Bromo-2-fluorophenyl)imino)methyl]phenol | Various | Not specified | Not specified |

| 4-[4-(bromo-phenylimino)-methyl]-2-ethoxy phenol | Various | Not specified | Not specified |

Note: Specific quantitative data such as quantum yields and fluorescence lifetimes for these compounds are not consistently available in the reviewed literature.

The detailed research findings on the derivatives of this compound underscore the importance of the molecular structure and the surrounding environment in determining their photoluminescent properties. Further investigation is required to fully elucidate the photophysics of the parent compound, this compound, and to explore the full potential of its derivatives in various applications.

Computational Chemistry and Quantum Mechanical Investigations

Density Functional Theory (DFT) Calculations

DFT is a powerful computational method used to investigate the electronic structure of many-body systems. It is frequently used to predict molecular geometries, vibrational frequencies, and electronic properties.

Geometry Optimization and Structural Parameter Validation

A geometry optimization calculation would be the first step in a computational study, seeking the lowest energy arrangement of the atoms in the molecule. This would provide theoretical values for bond lengths, bond angles, and dihedral angles. These calculated parameters are typically validated by comparison with experimental data, often from X-ray crystallography. For related, more complex molecules, studies report a good correlation between structures optimized using DFT methods (commonly with basis sets like 6-311++G(d,p)) and their experimentally determined crystal structures. doi.orgresearchgate.net However, no such specific data for 4-Bromo-2-ethoxyphenol has been located.

Vibrational Frequency Calculations

Following geometry optimization, vibrational frequency calculations are typically performed. These calculations predict the positions of absorption bands in the infrared (IR) and Raman spectra of the molecule. The theoretical spectra are valuable for assigning the vibrational modes of the compound. While studies on derivatives of this compound detail these calculations, the specific frequencies for the parent molecule are not available. researchgate.nettandfonline.com

Electronic Absorption Spectra Prediction

Time-dependent DFT (TD-DFT) is the standard method for predicting electronic absorption spectra (UV-Vis). This analysis helps to understand the electronic transitions within the molecule, such as π→π* transitions. tandfonline.com Research on related compounds has used TD-DFT to successfully predict absorption maxima. researchgate.net A similar study on this compound would provide insight into its photophysical properties, but such a study was not found.

Frontier Molecular Orbital (FMO) Analysis

FMO theory is used to explain and predict the reactivity and electronic properties of molecules by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Characterization

The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. tandfonline.com An analysis of these orbitals for this compound would reveal the distribution of electron density and identify the likely sites for electrophilic and nucleophilic attack. For numerous related Schiff base derivatives, the HOMO and LUMO are characterized as being distributed over the aromatic rings, indicating the potential for charge transfer within the molecule. researchgate.netset-science.com

Band Gap Energy Determination

The energy difference between the HOMO and LUMO is known as the band gap energy. A smaller band gap is associated with higher molecular reactivity and lower stability. tandfonline.com For a derivative, 4-[4-(Bromo-Phenylimino)-Methyl]-2-Ethoxy Phenol (B47542), the calculated HOMO-LUMO energy gap is 4.136 eV. tandfonline.com This value provides an estimate of the chemical stability and reactivity for that specific derivative, but the corresponding value for this compound is not documented in the available research.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool used to visualize the electron density distribution of a molecule and predict its chemical reactivity. wolfram.comresearchgate.net The MEP surface illustrates the electrostatic potential, providing a guide to the regions within a molecule that are electron-rich or electron-poor. nih.gov This map is color-coded to identify reactive sites, such as those prone to electrophilic or nucleophilic attack and sites for hydrogen bonding. researchgate.net

In an MEP map, different colors correspond to varying levels of electrostatic potential. wolfram.com Typically, red indicates electron-rich regions with a negative electrostatic potential, making them susceptible to electrophilic attack. researchgate.netresearchgate.net Conversely, blue represents electron-deficient areas with a positive electrostatic potential, which are targets for nucleophilic attack. researchgate.netresearchgate.net Green areas signify regions of neutral or near-zero potential. wolfram.com

For this compound, the MEP map would show the most negative potential (red) concentrated around the oxygen atoms of the hydroxyl and ethoxy groups due to their high electronegativity and the presence of lone pairs of electrons. These regions are the primary sites for electrophilic attack and hydrogen bonding interactions. The hydrogen atom of the hydroxyl group would exhibit a region of high positive potential (blue), indicating its susceptibility to nucleophilic attack. The aromatic ring generally shows a gradient of potential, influenced by the electron-donating ethoxy group and the electron-withdrawing bromine atom.

Table 1: MEP Surface Color Coding and Interpretation

| Color | Electrostatic Potential | Interpretation |

|---|---|---|

| Red | Negative | Electron-rich, site for electrophilic attack |

| Blue | Positive | Electron-deficient, site for nucleophilic attack |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method that transforms the complex, delocalized molecular orbitals of a wavefunction into localized orbitals that align with the familiar Lewis structure concepts of bonds, lone pairs, and core orbitals. uni-muenchen.dewebmo.net This analysis provides detailed information about electron density distribution, atomic charges, and intra- and intermolecular interactions. dergipark.org.tr By examining the interactions between filled (donor) and empty (acceptor) orbitals, NBO analysis quantifies the stabilization resulting from electron delocalization. uni-muenchen.de

The key components of NBO analysis include:

Natural Atomic Orbitals (NAOs): Basis orbitals for a single atom.

Natural Hybrid Orbitals (NHOs): Directed valence orbitals for an atom.

Natural Bond Orbitals (NBOs): Localized one-center (lone pair) and two-center (bond) orbitals. uni-muenchen.de

NBOs are categorized as Lewis-type (core, lone pair, and bond orbitals) and non-Lewis type (antibonding and Rydberg orbitals). wisc.edu Deviations from an idealized Lewis structure, indicating electron delocalization, are revealed by the occupancy of these non-Lewis orbitals. wisc.edu

Hyperconjugative Interactions and Stabilization Energies

A critical aspect of NBO analysis is the evaluation of hyperconjugative interactions, which are stabilizing delocalizations of electron density from a filled (donor) NBO to a vacant (acceptor) NBO. uni-muenchen.de The energetic significance of these interactions is estimated using second-order perturbation theory. uni-muenchen.de The stabilization energy, E(2), associated with a donor-acceptor interaction is a measure of the intensity of the interaction. wisc.edu

In this compound, significant hyperconjugative interactions would be expected. Key interactions include the delocalization of electron density from the lone pairs (LP) of the oxygen atoms to the antibonding π* orbitals of the aromatic ring. This LP(O) → π*(C-C) interaction contributes significantly to the stability of the molecule. Similarly, interactions involving the bromine atom's lone pairs and the ring's antibonding orbitals would also be present. These delocalizations are fundamental to understanding the molecule's electronic structure and stability.

Table 2: Predicted Major NBO Hyperconjugative Interactions and Stabilization Energies (E(2)) for this compound

| Donor NBO | Acceptor NBO | Predicted E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (O1) of Hydroxyl | π* (C-C) of Ring | High | π-conjugation |

| LP (O2) of Ethoxy | π* (C-C) of Ring | High | π-conjugation |

| LP (Br) | σ* (C-C) of Ring | Moderate | Hyperconjugation |

Nonlinear Optical (NLO) Properties Prediction

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, which is crucial for applications in optoelectronics and laser technology. rsc.orgrsc.org Computational chemistry provides a powerful means to predict the NLO properties of molecules. semanticscholar.org The key parameters that define a molecule's NLO response are its dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). semanticscholar.org Molecules with significant charge transfer characteristics and extended π-conjugated systems often exhibit large hyperpolarizability values, making them promising candidates for NLO materials. researchgate.net

Polarizability and Hyperpolarizability Calculations

Polarizability (α): This is a measure of how easily the electron cloud of a molecule can be distorted by an external electric field. It is a second-rank tensor.

First-Order Hyperpolarizability (β): This is a third-rank tensor that describes the second-order NLO response of a molecule. researchgate.net Large values of β are desirable for NLO applications. researchgate.net

For this compound, quantum chemical calculations, typically using Density Functional Theory (DFT), can be employed to compute these properties. researchgate.net The presence of the electron-donating hydroxyl and ethoxy groups and the electron-withdrawing bromine atom on the π-conjugated phenyl ring creates an intramolecular charge transfer system. This charge asymmetry is expected to enhance the hyperpolarizability of the molecule, suggesting it may possess NLO activity.

Table 3: Predicted NLO Properties for this compound

| Property | Symbol | Description |

|---|---|---|

| Dipole Moment | μ | A measure of the separation of positive and negative charges. |

| Mean Polarizability | <α> | The average response of the electron cloud to an electric field. |

Tautomerism and Intramolecular Proton Transfer Studies

Tautomers are constitutional isomers of organic compounds that can readily interconvert. libretexts.org This process, known as tautomerization, often involves the migration of a hydrogen atom and a switch of a single bond and an adjacent double bond. masterorganicchemistry.com For phenolic compounds, the most relevant form of tautomerism is the equilibrium between the enol (phenol) and keto forms.

Enol-Keto Tautomerism Equilibrium

Phenols exist predominantly in their enol form rather than the corresponding keto tautomer. leah4sci.com The keto-enol tautomerization involves the interconversion between the phenol structure and a cyclohexadienone structure. masterorganicchemistry.comyoutube.com

The equilibrium for phenols like this compound overwhelmingly favors the enol (phenolic) form. leah4sci.com The primary driving force for this stability is the preservation of the aromaticity of the benzene (B151609) ring in the enol form. youtube.com The keto form, being non-aromatic, is significantly less stable. While the keto form is a minor contributor to the equilibrium, its transient formation is a key step in certain chemical reactions. masterorganicchemistry.comyoutube.com The presence of an intramolecular hydrogen bond, as seen in some substituted phenols, can also influence the stability of the enol form. youtube.com This equilibrium can be catalyzed by both acids and bases. libretexts.orgyoutube.com

Table 4: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Acetone |

| Aniline (B41778) |

| 5-Bromosalicylaldehyde (B98134) |

| Cyclohexadienone |

| m-Nitrophenol |

Potential Energy Surface Scan Calculations

Potential Energy Surface (PES) scan calculations are a computational method used to explore the energy of a molecule as a function of its geometry. By systematically changing a specific structural parameter, such as a bond length, bond angle, or dihedral angle, while optimizing the rest of the molecule's geometry, a PES scan can identify the most stable conformations (energy minima) and transition states (energy maxima) for processes like bond rotation or proton transfer. uni-muenchen.deq-chem.com

In the study of Schiff base derivatives of this compound, PES scans are instrumental in understanding the intramolecular proton transfer between the phenolic oxygen and the iminic nitrogen. For instance, calculations on related Schiff base compounds reveal the energy barrier associated with the transfer of the hydroxyl proton to the nitrogen atom. researchgate.net The scan is typically performed by varying the O-H bond distance and observing the corresponding energy changes. This analysis helps to determine the energy required for tautomerization from the enol form (O-H) to the keto form (N-H) and explains the overwhelming preference for the enol form, which is consistently found to be the more stable tautomer. researchgate.net

Solvent Effects on Tautomeric Forms

The tautomeric equilibrium between the enol and keto forms of phenolic Schiff bases can be influenced by the surrounding medium. mdpi.com Computational chemistry investigates these solvent effects using models like the Polarizable Continuum Model (PCM), where the solvent is treated as a continuous medium with a specific dielectric constant. researchgate.net

For derivatives such as (E)-2-ethoxy-6-[(4-fluorophenylimino)methyl]phenol, theoretical calculations have been performed in various solvents to determine the stability of the enol and keto tautomers. researchgate.net Studies consistently show that the enol tautomer is significantly more stable than the keto tautomer in both the gas phase and in solvents of varying polarity. researchgate.netresearchgate.net The energy difference between the two forms indicates a strong preference for the enol configuration, which is stabilized by a strong intramolecular O-H···N hydrogen bond. researchgate.net Experimental UV-Vis spectroscopic studies in different solvents support these computational findings, showing that the molecule exists predominantly in its enol form regardless of the solvent environment. researchgate.net

Global and Local Chemical Reactivity Descriptors

Global and local chemical reactivity descriptors, derived from DFT calculations, are essential for predicting the chemical behavior of a molecule. Global descriptors apply to the molecule as a whole, while local descriptors identify reactivity at specific atomic sites.

Global reactivity parameters for the related compound (E)-4-bromo-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol were calculated using the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These include the energy gap (ΔE), electronegativity (χ), chemical potential (μ), hardness (η), softness (S), and the global electrophilicity index (ω). A large HOMO-LUMO gap generally implies high kinetic stability and low chemical reactivity.

| Parameter | Definition | Value (eV) |

|---|---|---|

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -6.14 |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -2.28 |

| Energy Gap (ΔE) | E(LUMO) - E(HOMO) | 3.86 |

| Electronegativity (χ) | -(E(HOMO) + E(LUMO))/2 | 4.21 |

| Chemical Potential (μ) | -χ | -4.21 |

| Hardness (η) | (E(LUMO) - E(HOMO))/2 | 1.93 |

| Softness (S) | 1/(2η) | 0.26 |

| Electrophilicity Index (ω) | μ²/(2η) | 4.60 |

Fukui Function Analysis

Fukui functions (f(r)) are local reactivity descriptors that indicate the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. ymerdigital.com The function measures the change in electron density at a specific point when the total number of electrons in the system changes. mdpi.com

f+ (r) : Describes reactivity towards a nucleophilic attack (attack by an electron donor).

f- (r) : Describes reactivity towards an electrophilic attack (attack by an electron acceptor).

f0 (r) : Describes reactivity towards a radical attack.

For the derivative (E)-4-bromo-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol, Fukui function analysis has been performed to identify the specific atoms susceptible to attack. researchgate.net The calculations pinpoint which atoms have the highest Fukui values for each type of attack, thereby guiding predictions of reaction mechanisms. For instance, atoms with high f+ values are likely sites for nucleophilic attack, while those with high f- values are prone to electrophilic attack. ymerdigital.comresearchgate.net

| Atom | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) | f0 (Radical Attack) |

|---|---|---|---|

| N1 | 0.061 | 0.104 | 0.082 |

| O2 | 0.038 | 0.111 | 0.074 |

| C7 | 0.089 | 0.038 | 0.063 |

| C8 | 0.043 | 0.081 | 0.062 |

| C10 | 0.083 | 0.051 | 0.067 |

Electrophilicity-Based Charge Transfer (ECT) Analysis

The Electrophilicity-Based Charge Transfer (ECT) method is a descriptor used to quantify the amount of charge transferred between a molecule and another system upon interaction. nih.govresearchgate.net It builds upon the global electrophilicity index (ω) and the chemical potential (μ) to predict the direction and magnitude of electron flow. A positive ECT value indicates that the molecule acts as an electron acceptor (an electrophile), while a negative value signifies it is an electron donor (a nucleophile).

This analysis is crucial for understanding potential interactions with biological macromolecules, such as DNA bases. researchgate.netnih.gov By calculating the ECT for a molecule like (E)-4-bromo-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol, researchers can predict its capacity to accept electrons from biological systems, which is a key step in assessing its potential bioactivity or toxicity. researchgate.net

Thermodynamic Properties and Stability Calculations

Computational methods allow for the calculation of key thermodynamic properties, such as standard heat of formation (ΔH), entropy (S), and Gibbs free energy (ΔG), which are fundamental to understanding the stability and spontaneity of chemical reactions. researchgate.net These properties are often calculated at different temperatures to observe their dependence on thermal conditions.

For Schiff base derivatives of this compound, thermodynamic functions have been calculated using statistical thermodynamics based on vibrational frequencies and structural data obtained from DFT optimizations. researchgate.netresearchgate.net These calculations can predict, for example, the change in Gibbs free energy for the formation of the compound from its reactants, indicating whether the synthesis is spontaneous under standard conditions. researchgate.net

| Temperature (K) | Enthalpy (kcal/mol) | Entropy (cal/mol·K) | Gibbs Free Energy (kcal/mol) |

|---|---|---|---|

| 200 | 25.79 | 112.51 | 3.28 |

| 298.15 | 40.11 | 133.24 | 0.43 |

| 400 | 57.34 | 153.21 | -3.94 |

| 500 | 76.52 | 171.43 | -9.19 |

Applications of 4 Bromo 2 Ethoxyphenol As a Synthetic Building Block

Intermediate in Complex Organic Synthesis

The arrangement of functional groups on the 4-Bromo-2-ethoxyphenol scaffold makes it a valuable intermediate in multi-step organic syntheses. Chemists leverage the differential reactivity of the hydroxyl, bromo, and ethoxy moieties to build complex molecules with high degrees of precision and control.

This compound and its close analogs are valuable precursors for the synthesis of polyfunctionalized bicyclic systems, particularly bicyclo[2.2.2]octenones. These structures are significant motifs in natural products and serve as versatile intermediates for further synthetic transformations. The synthesis typically proceeds through an oxidative dearomatization of the phenol (B47542) to form a reactive masked o-benzoquinone intermediate. This intermediate can then undergo a Diels-Alder reaction with a suitable dienophile to construct the bicyclic framework.

The presence of the bromo substituent at the 4-position is strategic; it enhances the stability of the reactive o-benzoquinone intermediate, reducing its propensity for undesired dimerization. This allows for efficient cycloaddition with a wider range of dienophiles, including those that are less reactive. The inverse-electron-demand Diels-Alder reaction of these masked o-benzoquinones with electron-rich dienophiles like vinyl ethers affords highly functionalized bicyclo[2.2.2]octenones. This method provides a reliable route to these complex scaffolds, which might otherwise be difficult to access.

| Starting Material (Analogue) | Key Reaction | Intermediate | Product Class |

|---|---|---|---|

| 4-Halo-2-alkoxyphenol | Oxidative Dearomatization / Diels-Alder Cycloaddition | Masked o-benzoquinone | Polyfunctionalized Bicyclo[2.2.2]octenones |

In the field of medicinal chemistry, the development of novel molecular scaffolds is crucial for drug discovery. Halogenated phenols like this compound are important building blocks for creating these scaffolds, which form the core structures of bioactive compounds. The bromine atom provides a handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse molecular fragments. The phenolic hydroxyl group can be readily alkylated, acylated, or used as a directing group in further aromatic substitutions.

This multi-functionality enables the generation of libraries of complex molecules for screening against biological targets. For instance, related 4-bromophenol (B116583) derivatives have been utilized as starting materials in the synthesis of analogues of natural products and other pharmacologically active molecules. The ability to selectively modify different positions on the this compound ring allows medicinal chemists to systematically explore the structure-activity relationship (SAR) of a compound series, fine-tuning its properties to enhance potency, selectivity, or pharmacokinetic profiles.

"Click" chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has become a powerful tool for the modular synthesis of complex molecules due to its high efficiency, reliability, and biocompatibility. This compound is an excellent precursor for generating the necessary functionalized building blocks for these reactions. The phenolic hydroxyl group can be readily converted into either an alkyne or an azide (B81097) handle.

To introduce an alkyne group, the phenol can undergo a Williamson ether synthesis with an alkyne-containing electrophile, such as propargyl bromide, in the presence of a base. This reaction, known as O-propargylation, efficiently attaches a terminal alkyne to the scaffold via an ether linkage.

Alternatively, to introduce an azide group, the phenol must first be converted into a more suitable precursor, typically an aniline (B41778) derivative. This multi-step process can involve nitration of the aromatic ring followed by reduction to the amine, which is then converted to a diazonium salt. Subsequent treatment with sodium azide yields the corresponding aryl azide. These functionalized derivatives of this compound, now equipped with either an alkyne or azide, can participate in CuAAC reactions to link with other molecules, enabling the rapid generation of diverse and complex molecular libraries.

| Target Functional Group | Key Reaction | Typical Reagent | Resulting Moiety |

|---|---|---|---|

| Alkyne | Williamson Ether Synthesis (O-propargylation) | Propargyl bromide | Propargyl ether |

| Azide | Diazotization followed by Azide Substitution | NaNO₂, NaN₃ (from corresponding amine) | Aryl azide |

Design and Synthesis of Novel Chemical Entities

Beyond its role as an intermediate, this compound is also used directly in the design and synthesis of new chemical entities with specific, tailored reactivity and properties. The interplay of its functional groups allows for the creation of unique molecular structures.

Schiff bases, or imines, are a class of compounds containing a carbon-nitrogen double bond. They are important intermediates in organic synthesis and have been studied for a wide range of applications. This compound can be converted into a salicylaldehyde (B1680747) derivative (5-bromo-3-ethoxy-2-hydroxybenzaldehyde) which then serves as a direct precursor for the synthesis of novel Schiff bases. chemistryviews.org

The synthesis involves the condensation reaction of this aldehyde with various primary amines. For example, the reaction with 2-methoxyaniline yields the Schiff base (E)-4-bromo-2-ethoxy-6-{[(2-methoxyphenyl)imino]methyl}phenol. chemistryviews.org The structure of these molecules is often planar, and they can exhibit interesting properties such as tautomerism (enol-imine vs. keto-amine forms). chemistryviews.orgquora.com The specific electronic and steric environment created by the bromo, ethoxy, and hydroxyl groups on the phenolic ring influences the reactivity and coordination properties of the resulting Schiff base, making them useful as ligands for metal complexes or as building blocks for more complex heterocyclic systems. chemistryviews.org

| Precursor Aldehyde | Reactant Amine | Resulting Schiff Base Compound |

|---|---|---|

| 5-Bromo-3-ethoxy-2-hydroxybenzaldehyde (B3034633) | 2-Methoxyaniline | (E)-4-bromo-2-ethoxy-6-{[(2-methoxyphenyl)imino]methyl}phenol |

Biological and Pharmacological Relevance of 4 Bromo 2 Ethoxyphenol Derivatives

In Vitro Enzyme Inhibition Studies

Carbonic Anhydrase Isoform Inhibition

No specific studies on the inhibition of carbonic anhydrase isoforms by 4-Bromo-2-ethoxyphenol derivatives were identified. Research on other bromophenol compounds has shown varied inhibitory activity against different carbonic anhydrase isoforms, but this cannot be directly extrapolated to the subject compound.

Other Enzyme Targets

No specific studies detailing the inhibition of other enzyme targets by this compound derivatives were found.

In Vitro Biological Activity Assessment

Antimicrobial Activity Studies

No specific studies on the in vitro antimicrobial activity of this compound derivatives against bacterial or fungal strains were identified.

Antioxidant Activity Investigations

No specific investigations into the in vitro antioxidant activity of this compound derivatives were found.

Cytotoxicity Studies on Cancer Cell Lines (In Vitro)

No specific in vitro cytotoxicity studies of this compound derivatives on any cancer cell lines were identified in the reviewed literature.

Gene Expression Modulation (In Vitro)

The in vitro effects of this compound derivatives on gene expression are an area of growing interest, particularly in understanding their mechanisms of action at the molecular level. While direct studies on this compound are limited, research on related bromophenol and polyphenol compounds provides insights into their potential to modulate gene expression pathways involved in various cellular processes.

Derivatives of bromophenols have been shown to influence the expression of genes related to apoptosis, inflammation, and cellular stress responses. For instance, certain bromophenol hybrids have been observed to induce apoptosis in cancer cell lines by modulating the expression of key regulatory genes. nih.govmdpi.com One study demonstrated that a promising bromophenol candidate could suppress the levels of Bcl-2, an anti-apoptotic protein, while activating caspase-3 and PARP, which are crucial for executing apoptosis. nih.gov This suggests that such compounds can trigger programmed cell death through the intrinsic apoptotic pathway. Furthermore, some bromophenol derivatives have been found to downregulate the expression of genes associated with toxin production and stress responses in pathogenic bacteria like Staphylococcus aureus. researchgate.net

In the context of inflammation, polyphenolic compounds, a broader class to which this compound belongs, have been reported to modulate the expression of genes encoding for anti-inflammatory proteins. mdpi.com This modulation often occurs at the post-transcriptional level, where these compounds can influence the stability of messenger RNA (mRNA) for pro-inflammatory cytokines. mdpi.com For example, some polyphenols can stimulate the expression of TTP/ZFP36 family proteins, which are known to destabilize the mRNA of inflammatory cytokines, thereby exerting an anti-inflammatory effect. mdpi.com

The following table summarizes the observed effects of related bromophenol and polyphenol derivatives on gene expression in vitro:

| Compound Class | Cell/Organism | Observed Effect on Gene Expression | Reference |

| Bromophenol Hybrids | Human Cancer Cell Lines (A549) | Downregulation of Bcl-2; Activation of caspase-3 and PARP | nih.gov |

| Bromophenol Derivatives | Staphylococcus aureus | Downregulation of genes for toxin production and stress response | researchgate.net |

| Polyphenols | Mouse Macrophages | Stimulation of genes for anti-inflammatory TTP family proteins | mdpi.com |

These findings suggest that derivatives of this compound could potentially modulate gene expression in a similar manner, influencing pathways related to cell death, inflammation, and microbial pathogenesis. However, direct experimental evidence is needed to confirm these hypotheses.

Computational Approaches in Biological Activity Prediction

Computational methods are increasingly utilized to predict the biological activities of chemical compounds, offering a time- and cost-effective approach to drug discovery and development. For this compound derivatives, various in silico techniques can be employed to forecast their biological and pharmacological relevance.

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a specific target protein (receptor). This method provides valuable insights into the binding affinity and the nature of the interactions between the ligand and the receptor's active site. For derivatives of this compound, molecular docking simulations can help identify potential protein targets and elucidate the structural basis for their biological activity.

Studies on related bromophenol derivatives have successfully used molecular docking to explore their interactions with various enzymes. For example, docking studies of bromophenol compounds with protein tyrosine phosphatase 1B (PTP1B), a target for diabetes treatment, have revealed key interactions within the enzyme's active site. researchgate.netnih.govnih.gov These studies have shown that the bromophenol moiety can form crucial hydrogen bonds and hydrophobic interactions with specific amino acid residues, contributing to the inhibitory activity. researchgate.net Similarly, molecular docking has been employed to investigate the binding of bromophenol derivatives to dihydrofolate reductase (DHFR), a target for antimicrobial agents. researchgate.net The results of these simulations indicated a favorable binding affinity of the synthetic compounds with the active site of the DHFR enzyme. researchgate.net

The binding energy, a key output of docking simulations, provides an estimation of the stability of the ligand-receptor complex. A lower binding energy generally indicates a more stable complex and potentially higher biological activity. The table below illustrates representative binding energies of bromophenol derivatives with their respective protein targets from various studies.

| Compound Type | Protein Target | PDB ID | Binding Energy (kcal/mol) | Reference |

| Synthetic Bromophenol | Dihydrofolate Reductase (DHFR) | 2W9S | Favorable binding affinity reported | researchgate.net |

| Bromophenol Derivative | Protein Tyrosine Phosphatase 1B (PTP1B) | Not Specified | Potent inhibitory activity observed | nih.gov |

| Hybrid of Bromophenol and Saccharide | Protein Tyrosine Phosphatase 1B (PTP1B) | Not Specified | IC50 of 199 nM | nih.gov |

These examples highlight the utility of molecular docking in predicting the ligand-receptor interactions of this compound derivatives and guiding the design of more potent and selective compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that correlate the chemical structure of a series of compounds with their biological activity. scienceopen.com By identifying the physicochemical properties or structural features that are critical for a specific biological effect, QSAR models can be used to predict the activity of new, untested compounds. researchgate.netscienceopen.com

For derivatives of this compound, QSAR studies can provide valuable insights into how modifications to the molecular structure might influence their biological activity. The development of a QSAR model typically involves several key steps:

Data Set Selection: A collection of compounds with known biological activities is required.

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include electronic, steric, and hydrophobic parameters.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical relationship between the descriptors and the biological activity.

Model Validation: The predictive power of the QSAR model is assessed using internal and external validation techniques.

QSAR studies on phenol (B47542) derivatives have been conducted to predict various biological activities, including toxicity and enzyme inhibition. ugent.benih.gov For instance, a study on the microbial transformation of a series of phenols found a strong correlation between the van der Waal's radii of the substituents and the transformation rate constants. nih.gov Another QSAR study on the toxicity of phenol derivatives identified that the electronic features of the phenolic hydroxyl group significantly contribute to their toxic effects. ugent.be

The following table presents key parameters often used in QSAR models for phenolic compounds:

| Descriptor Type | Examples | Relevance to Biological Activity |

| Electronic | Hammett constant, Dipole moment | Influences electrostatic interactions and reaction rates. |

| Steric | Molar refractivity, van der Waal's radii | Relates to the size and shape of the molecule, affecting receptor fit. |

| Hydrophobic | LogP (octanol-water partition coefficient) | Determines the compound's ability to cross cell membranes. |

| Topological | Connectivity indices | Describes the branching and connectivity of the molecule. |

By applying QSAR modeling to this compound derivatives, it would be possible to predict their biological activities and guide the synthesis of new analogues with improved properties.

In Silico ADMET Prediction (Absorption, Distribution, Metabolism, Excretion, Toxicity - excluding toxicity profiles)

In silico ADME prediction involves the use of computational models to estimate the pharmacokinetic properties of a compound, including its absorption, distribution, metabolism, and excretion. mdpi.com These predictions are crucial in the early stages of drug discovery to identify candidates with favorable drug-like properties and reduce the likelihood of late-stage failures. mdpi.com

For this compound derivatives, in silico ADME prediction can provide valuable information on their potential bioavailability and disposition in the body. Several computational tools and models are available to predict a range of ADME properties based on the molecular structure of the compound.

Absorption: This refers to the process by which a drug enters the bloodstream. Key parameters predicted in silico include intestinal absorption, Caco-2 cell permeability, and oral bioavailability. Phenolic compounds, in general, are absorbed in the digestive tract, and their absorption is influenced by factors such as their glycosylation state and molecular weight. nih.gov

Distribution: This describes how a drug spreads throughout the body. Important predicted parameters include plasma protein binding and the ability to cross the blood-brain barrier (BBB). Studies on bromophenol derivatives have used in silico methods to predict their volume of distribution and BBB permeability. researchgate.net

Metabolism: This involves the chemical modification of a drug by enzymes in the body, primarily in the liver. In silico models can predict the susceptibility of a compound to metabolism by cytochrome P450 enzymes. Phenolic compounds are known to undergo metabolism, including sulfation and glucuronidation. nih.gov

Excretion: This is the process of removing a drug and its metabolites from the body. While direct prediction of excretion pathways is complex, parameters related to solubility and metabolism can provide indirect indications.

The following table summarizes key ADMET parameters that can be predicted in silico for this compound derivatives, based on studies of related compounds:

| ADME Parameter | Predicted Property | Relevance |

| Absorption | Human Intestinal Absorption (HIA) | Indicates the extent of absorption from the gut. |

| Caco-2 Permeability | An in vitro model for intestinal absorption. | |

| Distribution | Plasma Protein Binding (PPB) | Affects the amount of free drug available to exert its effect. |

| Blood-Brain Barrier (BBB) Permeability | Determines if the compound can reach the central nervous system. | |

| Metabolism | Cytochrome P450 (CYP) Inhibition/Substrate | Predicts potential drug-drug interactions and metabolic stability. |

In silico ADME predictions for phenol and bromophenol derivatives have been reported in the literature, providing a framework for evaluating the potential of this compound derivatives as drug candidates. explorationpub.comnih.govresearchgate.net

Environmental Disposition and Biotransformation Pathways

Metabolite Identification and Pathways

The transformation of synthetic chemicals like pesticides is a significant pathway for the introduction of novel compounds into the environment. The identification of metabolites is crucial for understanding the complete environmental impact of the parent compound.

The organophosphate insecticide profenofos (B124560), chemically named O-(4-Bromo-2-chlorophenyl) O-ethyl S-propyl phosphorothioate, undergoes extensive metabolism and degradation in the environment. nih.govresearchgate.net Scientific literature consistently identifies the primary phenolic metabolite of profenofos as 4-bromo-2-chlorophenol (B165030) (BCP) . researchgate.netinchem.orgwikipedia.orgnih.gov This transformation occurs through the cleavage of the phosphate (B84403) ester bond. inchem.orgresearchgate.net

The formation of BCP from profenofos is a critical detoxification pathway and is well-documented in soil, plants, and animals. researchgate.netinchem.orgfao.org In rats, for instance, profenofos is readily absorbed and excreted, with urinary metabolites being completely transformed to 4-bromo-2-chlorophenol upon acidic hydrolysis. inchem.org Similarly, in soil and aquatic environments, hydrolysis is a major route of dissipation, leading to the formation of 4-bromo-2-chlorophenol. epa.gov